molecular formula C14H9ClO3 B5685608 (7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate

Cat. No.: B5685608
M. Wt: 260.67 g/mol
InChI Key: JDAYOQGSXVCMRB-UHFFFAOYSA-N
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Description

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate: is an organic compound that combines a cycloheptatriene ring with a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate typically involves the reaction of cyclohepta-1,3,5-triene with 3-chlorobenzoic acid. The reaction is often catalyzed by transition metal complexes, such as rhodium trifluoroacetate, which facilitate the formation of the desired product . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate is unique due to its combination of a cycloheptatriene ring and a chlorobenzoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-11-6-4-5-10(9-11)14(17)18-13-8-3-1-2-7-12(13)16/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAYOQGSXVCMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=O)C=C1)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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